7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis Techniques : A series of 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives were synthesized using a one-pot reaction sequence, showcasing the versatility of isoindol-1-one derivatives in synthetic organic chemistry (Couture, Deniau, & Grandclaudon, 1997).
- Phase-Transfer Catalysis : The selective 2-alkylation of 2,3-dihydro-3-(substituted amino)-1H-isoindol-1-ones demonstrates the compound's role in facilitating efficient synthetic pathways, especially in phase-transfer catalyst systems (Sato, Senzaki, Goto, & Saito, 1986).
Biochemical Applications
- Inhibitory Activity on Xanthine Oxidase : The N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, structurally related to 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one, have shown inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Analytical Chemistry Applications
- Capillary Electrophoresis : Isoindole derivatives have been used in analytical chemistry for the ultrasensitive determination of primary amines by capillary electrophoresis with laser fluorescence detection. This application is crucial for analyzing biological samples and amino acids (Liu, Hsieh, Wiesler, & Novotny, 1991).
Molecular Biology and Biofuel Production
- Microbial Fermentation : Derivatives of this compound, such as pentanol isomers, are explored for biofuel production. Through metabolic engineering, microbial strains are developed for producing these compounds, highlighting their potential in renewable energy sources (Cann & Liao, 2009).
Safety and Hazards
Properties
IUPAC Name |
7-amino-2-methyl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPARDNRMCTVFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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